4-Fluoro-2-(phenylsulfanyl)benzoic acid
Description
Contextual Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis
Fluorinated benzoic acid derivatives are a significant class of compounds in organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine can significantly alter the physical, chemical, and biological properties of the parent molecule. lookchem.com These alterations include changes in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated benzoic acids are frequently utilized as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com For example, compounds like 2-amino-3-fluorobenzoic acid serve as crucial precursors in the synthesis of indole (B1671886) derivatives with therapeutic applications, such as anti-inflammatory agents. orgsyn.org The synthesis of various fluorinated benzoic acids is an active area of research, with methods being developed for the efficient and selective introduction of fluorine into the benzoic acid scaffold.
The Role of Sulfanyl-substituted Aromatic Carboxylic Acids in Modern Chemical Methodologies
Sulfanyl-substituted aromatic carboxylic acids are valuable synthons in modern chemical methodologies. The sulfur atom, with its ability to exist in various oxidation states and participate in diverse chemical transformations, offers a handle for further functionalization. These compounds are instrumental in the construction of complex molecular architectures and heterocycles. The sulfanyl (B85325) group can be oxidized to sulfoxides and sulfones, or it can participate in cross-coupling reactions to form new carbon-sulfur or heteroatom-sulfur bonds. This versatility makes sulfanyl-substituted aromatic carboxylic acids important intermediates in the development of new synthetic strategies and the preparation of compounds with desired chemical and physical properties.
Structural Peculiarities of 4-Fluoro-2-(phenylsulfanyl)benzoic Acid and Implications for Reactivity
The structure of this compound is characterized by the specific arrangement of its functional groups on the benzene (B151609) ring, which has significant implications for its reactivity. The fluorine atom at the para-position to the carboxylic acid group acts as a moderate electron-withdrawing group through its inductive effect, influencing the acidity of the carboxylic acid. The phenylsulfanyl group at the ortho-position, with its bulky nature, can exert steric hindrance, which may direct the regioselectivity of certain reactions. Furthermore, the interplay of electronic effects between the electron-withdrawing fluorine and the potentially electron-donating sulfur atom (via resonance) can modulate the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The relative orientation of these substituents creates a unique electronic and steric environment that governs the molecule's chemical behavior.
Overview of Research Trajectories for Related Benzoic Acid Scaffolds
Research involving benzoic acid and its derivatives is a dynamic and expanding field, with numerous trajectories aimed at the discovery and development of new functional molecules. nih.govpreprints.org One major area of focus is in medicinal chemistry, where benzoic acid scaffolds are integral to the design of novel therapeutic agents. nih.govnih.gov Researchers are actively exploring the synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Another significant research direction is in materials science, where benzoic acid derivatives are being investigated for their potential applications in areas such as liquid crystals, polymers, and supramolecular assemblies. The development of novel synthetic methodologies for the efficient and selective functionalization of the benzoic acid ring is also a key research interest, enabling the creation of diverse molecular libraries for high-throughput screening and drug discovery. researcher.life
Structure
2D Structure
3D Structure
Properties
CAS No. |
60086-36-4 |
|---|---|
Molecular Formula |
C13H9FO2S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-fluoro-2-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
QUVQNOHPBDQQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Phenylsulfanyl Benzoic Acid and Analogues
Direct Synthetic Routes to 4-Fluoro-2-(phenylsulfanyl)benzoic Acid
Direct synthetic strategies offer a convergent approach to this compound by constructing the key carbon-sulfur bond as a pivotal step. These methods primarily include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and oxidative C-S bond formation.
Strategies Involving Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzoic Acids
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of aryl-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.org In the context of synthesizing this compound, this strategy typically involves the reaction of a dihalogenated benzoic acid, such as 2,4-difluorobenzoic acid, with a sulfur nucleophile like thiophenol.
The SNAr mechanism proceeds via the attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The presence of electron-withdrawing groups, such as a carboxylic acid and a fluorine atom, stabilizes this intermediate and facilitates the subsequent departure of a leaving group. In the case of 2,4-difluorobenzoic acid, the fluorine atom at the 2-position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent carboxylic acid group and the fluorine at the 4-position. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. acsgcipr.org Common bases for this transformation include potassium carbonate, sodium hydride, and organic amines. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) being preferred as they can solvate the cationic counter-ion of the thiolate, thus enhancing its reactivity.
| Halogenated Benzoic Acid | Thiol | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| 2,4-Difluorobenzoic Acid | Thiophenol | K₂CO₃ | DMF | 100-120 | General SNAr Conditions acsgcipr.org |
| 2-Chloro-4-fluorobenzoic Acid | Thiophenol | NaH | DMSO | 80-100 | General SNAr Conditions acsgcipr.org |
Palladium-Catalyzed C-S Bond Formation for Substituted Benzoic Acids
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling variants, have become a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This methodology can be effectively applied to the synthesis of this compound by coupling a halogenated 4-fluorobenzoic acid derivative, such as 2-bromo-4-fluorobenzoic acid, with thiophenol.
The catalytic cycle of the Buchwald-Hartwig C-S coupling reaction generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination of the thiolate to the resulting palladium(II) complex. Subsequent reductive elimination from this complex yields the desired diaryl thioether and regenerates the palladium(0) catalyst. wuxiapptec.com The success of this reaction is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A variety of phosphine-based ligands, such as Xantphos, RuPhos, and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), have been developed and proven to be effective for C-S bond formation. researchgate.netorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, and in an inert solvent like toluene (B28343) or dioxane.
| Aryl Halide | Thiol | Palladium Source | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-4-fluorobenzoic Acid | Thiophenol | Pd(OAc)₂ | DiPPF | NaOtBu | Toluene | organic-chemistry.org |
| 2-Iodo-4-fluorobenzoic Acid | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | researchgate.net |
Oxidative Approaches to Introduce Sulfide (B99878) Linkages
Oxidative C-S bond formation presents an alternative strategy for the synthesis of diaryl thioethers. These methods typically involve the direct coupling of an arene C-H bond with a thiol, often in the presence of a transition metal catalyst or a chemical oxidant. While less common for the synthesis of highly functionalized benzoic acids, this approach offers the advantage of avoiding the pre-functionalization of the aromatic ring with a halogen.
For the synthesis of this compound, an oxidative approach could theoretically involve the direct thiolation of 4-fluorobenzoic acid at the 2-position with thiophenol. However, achieving high regioselectivity in such reactions can be challenging. The reaction would likely require a directing group to facilitate the C-H activation at the ortho position to the carboxylic acid. Various transition metals, including palladium, copper, and rhodium, have been shown to catalyze such transformations. Metal-free oxidative coupling protocols have also been developed, often employing oxidants like iodine or DMSO in combination with a base.
Indirect Synthetic Approaches via Functional Group Interconversions
Indirect synthetic routes to this compound involve the initial synthesis of a precursor molecule that is subsequently converted to the target compound through one or more functional group interconversions.
Transformation of Precursor Benzoic Acid Derivatives (e.g., from 4-Fluoro-2-iodobenzoic acid)
A highly effective indirect approach to this compound involves the use of 4-fluoro-2-iodobenzoic acid as a key precursor. ossila.com The carbon-iodine bond is significantly more reactive towards cross-coupling reactions than carbon-bromine or carbon-chlorine bonds, making 4-fluoro-2-iodobenzoic acid an excellent substrate for C-S bond formation.
The Ullmann condensation, a classical copper-catalyzed cross-coupling reaction, is a well-established method for the formation of aryl-sulfur bonds. wikipedia.orgnih.gov In this reaction, 4-fluoro-2-iodobenzoic acid can be coupled with thiophenol in the presence of a copper catalyst, often copper(I) iodide (CuI), and a base such as potassium carbonate. organic-chemistry.orguu.nl The reaction is typically conducted at elevated temperatures in a polar aprotic solvent. More contemporary, ligand-free copper-catalyzed systems have also been developed, offering milder reaction conditions. organic-chemistry.orguu.nl
| Aryl Iodide | Thiol | Copper Catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluoro-2-iodobenzoic Acid | Thiophenol | CuI (5 mol%) | K₂CO₃ | NMP | 120-140 | organic-chemistry.orguu.nl |
| 4-Fluoro-2-iodobenzoic Acid | Thiophenol | CuI (10 mol%) | Et₃N | DMF | 100-120 | organic-chemistry.orguu.nl |
Derivatization of Phenylthio-Substituted Benzoic Acids (e.g., 2-(Phenylthio)benzoic Acid)
Another indirect strategy involves the introduction of the fluorine atom onto a pre-existing 2-(phenylthio)benzoic acid scaffold. This can be achieved through electrophilic fluorination, a reaction in which a source of "electrophilic fluorine" is used to replace a hydrogen atom on the aromatic ring.
A variety of electrophilic fluorinating reagents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most commonly used due to their stability and ease of handling. nih.govorganic-chemistry.orgmpg.de The regioselectivity of the fluorination of 2-(phenylthio)benzoic acid would be influenced by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating meta-director, while the phenylthio group is an activating ortho, para-director. Therefore, the fluorination is likely to occur at the positions ortho or para to the phenylthio group. To achieve the desired 4-fluoro substitution, the reaction conditions would need to be carefully optimized. The reaction is often carried out in an inert solvent, and in some cases, a catalyst may be required to enhance the reactivity and selectivity.
| Substrate | Fluorinating Reagent | Solvent | Catalyst/Additive | Reference |
|---|---|---|---|---|
| 2-(Phenylthio)benzoic Acid | N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile | - | nih.govorganic-chemistry.org |
| 2-(Phenylthio)benzoic Acid | Selectfluor® | Acetonitrile | - | mpg.de |
Fluorination Reactions on Sulfanylated Benzoic Acid Substrates
The synthesis of fluorinated aromatic compounds can be approached by introducing the fluorine atom at a late stage onto a pre-assembled molecular scaffold. This strategy, known as late-stage fluorination, is of significant interest as it allows for the diversification of complex molecules. nih.govnih.govmpg.de For a substrate like 2-(phenylsulfanyl)benzoic acid, this would involve the direct fluorination of the aromatic ring.
Modern methods for such transformations often employ electrophilic fluorinating reagents, with N-fluoro compounds being particularly prominent. ref.ac.uk Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®, is a widely used, stable, and user-friendly reagent for electrophilic fluorination. sigmaaldrich.comnih.gov The reaction mechanism typically involves the attack of an electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent.
However, applying this method to a sulfanylated benzoic acid substrate presents a significant chemoselectivity challenge. The sulfide linkage (-S-) is itself susceptible to oxidation. Electrophilic fluorinating agents, including Selectfluor®, can also act as oxidizing agents. nih.gov This creates a competitive reaction pathway where the sulfur atom could be oxidized to a sulfoxide or sulfone, rather than the desired C-F bond formation on the aromatic ring. Indeed, studies on related substrates have shown that attempted fluorination of β-ketosulfides with Selectfluor™ resulted in decomposition, underscoring the sensitivity of the sulfide moiety. researchgate.net
Therefore, any successful late-stage fluorination of a 2-(phenylsulfanyl)benzoic acid substrate would require carefully optimized conditions to favor C-H fluorination over sulfur oxidation. This might involve the use of specific catalysts or solvent systems to modulate the reactivity of the fluorinating agent and the substrate.
Table 1: Challenges in Late-Stage Fluorination of 2-(phenylsulfanyl)benzoic Acid
| Challenge | Description | Potential Outcome |
| Chemoselectivity | The electrophilic fluorinating agent can react with either the aromatic ring (desired) or the sulfide group (undesired). | Formation of sulfoxide/sulfone byproducts or decomposition of the starting material. researchgate.net |
| Regioselectivity | The benzoic acid ring has multiple positions available for fluorination. Directing the fluorine to the C-4 position specifically is difficult without pre-existing directing groups. | A mixture of fluorinated isomers may be produced, complicating purification. |
| Reaction Conditions | The conditions required for C-H activation and fluorination may be harsh, potentially leading to degradation of the molecule. | Low yields and formation of impurities. |
Another modern approach involves the nucleophilic fluorination of organometallic or hypervalent iodine precursors. umn.edu This would require a multi-step sequence where the sulfanylated benzoic acid is first converted into a suitable derivative (e.g., an aryliodonium salt or boronic acid) before the introduction of a fluoride (B91410) ion.
Multi-Step Synthetic Sequences and Convergence Strategies
The most established and convergent routes to this compound involve the formation of the carbon-sulfur bond between two appropriately functionalized aromatic rings. A primary strategy is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org
This approach typically utilizes a 2-halo-4-fluorobenzoic acid as the electrophilic partner and thiophenol as the nucleophile. The reaction is promoted by a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃, KOH) in a high-boiling polar solvent like DMF or NMP. wikipedia.orgnih.govresearchgate.net A similar Ullmann-type synthesis has been successfully used to prepare the analogous compound, 4-Fluoro-2-(phenylamino)benzoic acid, from 2-bromo-4-fluorobenzoic acid and aniline (B41778) in the presence of a copper catalyst. nih.gov This demonstrates the viability of this pathway for constructing the 2-substituted-4-fluoro-benzoic acid scaffold.
Table 2: Representative Ullmann Condensation for Analogues
| Electrophile | Nucleophile | Catalyst/Base | Solvent | Temperature | Product |
| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu catalyst / Base | Not specified | 130 °C (403 K) | 4-Fluoro-2-(phenylamino)benzoic acid nih.gov |
| 2-Chlorobenzoic acid | 2-Aminothiazole | Cu/CuI / Pyridine | DMF | Reflux | 2-(1,3-thiazol-2-ylamino)benzoic acid researchgate.net |
An alternative convergent strategy involves reversing the nucleophilic and electrophilic roles. In this sequence, 2-thiosalicylic acid (where the thiol is the nucleophile) is reacted with an activated fluoroaromatic compound, such as 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene. This method has been employed in the synthesis of related diaryl thioethers, such as reacting thiosalicylic acid with p-chlorobenzotrifluoride. google.com This approach is also typically performed in the presence of a base to generate the thiophenolate anion, which then displaces the halogen on the other ring via a nucleophilic aromatic substitution mechanism.
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of this compound requires precise control over which position on the benzoic acid ring reacts, a concept known as regioselectivity. This is particularly critical when using starting materials that have multiple potential reaction sites, such as 2,4-dihalobenzoic acids.
If the synthesis begins with 2,4-difluorobenzoic acid, the incoming thiophenolate nucleophile must selectively displace one of the two fluorine atoms. The outcome of this reaction is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). youtube.com In an SNAr reaction, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
The carboxylic acid (-COOH) group is strongly electron-withdrawing and thus activates the benzene (B151609) ring for nucleophilic attack. Its activating effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. In the case of 2,4-difluorobenzoic acid, both fluorine atoms are in activated positions. However, the fluorine atom at the C-2 position (ortho to the carboxyl group) is significantly more activated than the fluorine at the C-4 position (para to the carboxyl group). This is due to the powerful inductive electron withdrawal of the carboxyl group at close proximity and its ability to stabilize the negative charge of the Meisenheimer complex intermediate through resonance and intramolecular interactions.
Consequently, a nucleophile like thiophenolate will preferentially attack the C-2 position, leading to the displacement of the C-2 fluorine and the formation of the desired this compound, leaving the C-4 fluorine intact. This high degree of regioselectivity is a key feature of the SNAr chemistry of this system.
Table 3: Regiochemical Control in Nucleophilic Aromatic Substitution
| Position on Benzoic Ring | Substituent | Activating Group | Relative Reactivity toward Nucleophiles | Rationale |
| C-2 | Halogen (e.g., F, Cl) | -COOH (ortho) | High | Strong activation from adjacent electron-withdrawing group; stabilization of Meisenheimer complex. youtube.com |
| C-4 | Halogen (e.g., F, Cl) | -COOH (para) | Moderate | Activation through resonance by the electron-withdrawing group. |
This inherent regioselectivity allows for a predictable and efficient synthesis, minimizing the formation of the isomeric 2-Fluoro-4-(phenylsulfanyl)benzoic acid byproduct when starting from a 2,4-dihalogenated precursor.
Reaction Mechanisms and Mechanistic Studies of 4 Fluoro 2 Phenylsulfanyl Benzoic Acid Transformations
Mechanistic Pathways of Carboxylic Acid Group Reactivity (e.g., Esterification, Amidation)
The reactivity of the carboxylic acid group in 4-Fluoro-2-(phenylsulfanyl)benzoic acid is central to its chemical transformations, particularly in esterification and amidation reactions.
Esterification: The Fischer esterification is a common method for converting carboxylic acids to esters. masterorganicchemistry.com The mechanism, which is reversible, involves the protonation of the carbonyl oxygen by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This is followed by a series of proton transfer steps, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen yield the final ester product. masterorganicchemistry.com The equilibrium of this reaction can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed. tcu.edu
For sterically hindered benzoic acids, such as those with ortho-substituents, the rate of esterification can be significantly slower. msu.edu The presence of the bulky 2-(phenylsulfanyl) group in this compound is expected to decrease the reaction rate compared to unsubstituted benzoic acid. msu.edu Alternative methods for esterifying sterically hindered acids may be necessary to achieve good yields. acs.orgresearchgate.net
Amidation: The direct conversion of carboxylic acids to amides by reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is often achieved by converting the hydroxyl group into a better leaving group. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The general mechanism for amidation involves the nucleophilic attack of the amine on the activated carboxyl group, followed by the elimination of the leaving group to form the amide.
Role of the 4-Fluoro Substituent in Influencing Reaction Kinetics and Regioselectivity
The fluorine atom at the 4-position of the benzene (B151609) ring significantly influences the reactivity of the molecule through its electronic effects.
Influence on Acidity: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring and the carboxylate group, stabilizing the conjugate base (carboxylate anion). libretexts.orglibretexts.org This stabilization increases the acidity of the carboxylic acid, making this compound a stronger acid than benzoic acid itself. libretexts.org The increased acidity can influence the rates of reactions where proton transfer is a key step.
Influence on Reaction Kinetics: The electron-withdrawing nature of the fluorine substituent deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.orgopenstax.org This is because the inductive effect of fluorine reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org However, in nucleophilic aromatic substitution (NAS), the fluorine atom can activate the ring towards attack by a nucleophile, especially when it is ortho or para to an electron-withdrawing group. masterorganicchemistry.com
Understanding the Electronic and Steric Effects of the 2-(Phenylsulfanyl) Moiety
The 2-(phenylsulfanyl) group plays a crucial role in modulating the reactivity of this compound through both electronic and steric effects.
Steric Effects: The phenylsulfanyl group is relatively bulky. When positioned at the ortho position to the carboxylic acid group, it creates significant steric hindrance. This steric bulk can:
Inhibit reactions at the carboxylic acid group: As mentioned in section 3.1, the steric hindrance can slow down the rates of esterification and amidation. msu.edu
Influence the conformation of the molecule: The steric repulsion between the phenylsulfanyl group and the carboxylic acid group can force the carboxylic acid group out of the plane of the benzene ring. nih.gov This can affect the conjugation between the carboxyl group and the aromatic ring, which in turn can influence the acidity and reactivity of the molecule. nih.gov
Direct the regioselectivity of aromatic substitution: The bulky nature of the 2-(phenylsulfanyl) group can hinder electrophilic attack at the adjacent positions (positions 3 and 1), favoring substitution at other available positions on the ring.
Investigating Oxidation Pathways of the Sulfide (B99878) Linkage
The sulfide linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone.
The oxidation of sulfides is a common transformation in organic chemistry and can be achieved using a variety of oxidizing agents. acsgcipr.org Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and potassium permanganate (B83412) (KMnO₄). acsgcipr.orgnih.gov
The mechanism of sulfide oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov The reaction proceeds in a stepwise manner. The first oxidation step converts the sulfide to a sulfoxide. Further oxidation of the sulfoxide yields the corresponding sulfone.
Sulfide to Sulfoxide: R-S-R' + [O] → R-S(=O)-R'
Sulfoxide to Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'
Controlling the stoichiometry of the oxidizing agent is crucial for selectively obtaining the sulfoxide without over-oxidation to the sulfone. acsgcipr.org The electronic nature of the substituents on the aromatic rings can influence the rate of oxidation. Electron-donating groups on the phenyl rings increase the nucleophilicity of the sulfur atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups decrease the nucleophilicity of the sulfur and slow down the oxidation rate.
Mechanistic studies on the oxidation of diaryl sulfides have shown that the reaction can proceed through different pathways depending on the oxidant and reaction conditions. nih.gov For instance, with dioxiranes, the reaction may involve the formation of a hypervalent sulfur intermediate. nih.gov
Mechanistic Insights into Decarboxylative Processes and Fragmentation Reactions
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this reaction typically requires harsh conditions unless there is a suitable activating group present.
Decarboxylative Cross-Coupling: In recent years, transition metal-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions utilize carboxylic acids as readily available and stable coupling partners, with the loss of CO₂ as a driving force. nih.gov
A general mechanism for a copper-catalyzed decarboxylative C-N coupling, for example, involves the initial formation of a copper(II) carboxylate intermediate. nih.gov This intermediate then undergoes decarboxylation to generate an aryl-copper species. nih.gov Subsequent reaction with a nucleophile, followed by reductive elimination, affords the final cross-coupled product. nih.gov The ortho-substituent in benzoic acid derivatives can play a significant role in these reactions, and ortho-substituted benzoic acids have been shown to be effective substrates. nih.gov
Fragmentation Reactions: In mass spectrometry, this compound will undergo characteristic fragmentation upon ionization. The fragmentation pathways can provide valuable structural information. Common fragmentation processes for molecules containing a sulfide linkage include cleavage of the C-S bonds. For carboxylic acids, a prominent fragmentation is the loss of CO₂ (decarboxylation) or the loss of the entire carboxyl group. The presence of the fluorine atom and the phenylsulfanyl group will influence the fragmentation pattern by stabilizing or destabilizing the resulting fragment ions.
Pathways for Aromatic Electrophilic and Nucleophilic Substitution
Aromatic Electrophilic Substitution (EAS): As discussed in section 3.2, the aromatic ring of this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing effects of the fluoro and carboxyl groups. However, the phenylsulfanyl group is an activating group. The regiochemical outcome of an EAS reaction will be a balance of the directing effects of all three substituents. The phenylsulfanyl group will strongly direct incoming electrophiles to its ortho and para positions (positions 3 and 5 of the benzoic acid ring). The fluorine atom also directs ortho and para. The carboxylic acid group directs meta. The steric hindrance from the 2-(phenylsulfanyl) group will likely disfavor substitution at position 3. Therefore, electrophilic substitution is most likely to occur at position 5.
Aromatic Nucleophilic Substitution (NAS): Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally favored when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.com The fluorine atom in this compound can act as a leaving group in NAS reactions, particularly if there is a strong electron-withdrawing group ortho or para to it. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. masterorganicchemistry.com
The rate of NAS reactions with fluoroarenes is often faster than with other haloarenes. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com
Table of Compounds Mentioned
Derivatization Strategies and Synthetic Applications of 4 Fluoro 2 Phenylsulfanyl Benzoic Acid
Formation of Esters, Amides, and Anhydrides
The carboxylic acid group is the most readily derivatized functionality in 4-Fluoro-2-(phenylsulfanyl)benzoic acid, allowing for the straightforward synthesis of esters, amides, and anhydrides, which are fundamental intermediates in the creation of pharmaceuticals and other complex organic structures.
Esters: Esterification can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. globalscientificjournal.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. The reaction of this compound with various alcohols would yield the corresponding esters, which can serve as key intermediates in further synthetic transformations. pdx.edu
Amides: Amide synthesis is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would produce 4-fluoro-2-(phenylsulfanyl)benzoyl chloride. This intermediate can then react with a wide range of primary or secondary amines to form the corresponding amides. researchgate.netnih.gov Direct coupling of the carboxylic acid with an amine using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another efficient method. nih.gov These amide derivatives are prevalent in medicinal chemistry.
Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids using dehydrating agents. nih.gov A general method involves treating the carboxylic acid with a reagent like p-toluenesulfonyl chloride (TsCl) in the presence of a base such as potassium carbonate (K₂CO₃). chemicalbook.com This reaction proceeds at room temperature and provides the anhydride (B1165640) in high purity after a simple workup. chemicalbook.com Another approach is the reaction with acetic anhydride, often catalyzed by phosphoric acid. orgsyn.org These anhydrides are highly reactive acylating agents used in various organic syntheses. nih.govprepchem.comorganic-chemistry.org
| Derivative | Reagents | General Conditions | Reference |
|---|---|---|---|
| Esters | Alcohol, H₂SO₄ (catalyst) | Refluxing the carboxylic acid with an excess of alcohol. | globalscientificjournal.com |
| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Two-step process: formation of acyl chloride followed by reaction with an amine. | researchgate.netnih.gov |
| Anhydrides | p-Toluenesulfonyl chloride, K₂CO₃ | Stirring at room temperature in a solvent like acetonitrile. | chemicalbook.com |
Halogenation and Nitration of the Aromatic Ring System
The aromatic rings of this compound are subject to electrophilic aromatic substitution reactions such as halogenation and nitration. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. The fluoro and phenylsulfanyl groups are ortho, para-directing activators, while the benzoic acid moiety is a meta-directing deactivator. The positions ortho to the activating groups (C3 and C5) and meta to the deactivating carboxyl group (C3 and C5) are the most likely sites for substitution.
Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). soton.ac.uk For fluorinated benzoic acids, these conditions can lead to the introduction of a nitro (NO₂) group onto the ring. google.com Given the directing effects, the primary product of nitration of this compound would be expected to be 4-fluoro-5-nitro-2-(phenylsulfanyl)benzoic acid, as the C5 position is ortho to the fluorine atom and meta to the carboxylic acid. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization, such as the synthesis of benzimidazoles. ossila.com
Halogenation: Direct halogenation (e.g., bromination or chlorination) using elemental halogens (Br₂ or Cl₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is a standard method for introducing halogen atoms onto an aromatic ring. The substitution pattern would be expected to follow the same regiochemical principles as nitration, favoring substitution at the C5 position.
Cyclization and Annulation Reactions Facilitated by the Benzoic Acid Moiety
The carboxylic acid functionality in this compound is a key anchor for facilitating cyclization and annulation reactions, leading to the formation of various heterocyclic structures.
The benzoic acid structure serves as a template for synthesizing bicyclic systems like phthalides. Transition metal-catalyzed annulative coupling of benzoic acids with alkenes is a powerful strategy for constructing 3-substituted phthalides. mdpi.com This process typically involves an ortho-C–H activation of the benzoic acid, followed by coupling with an alkene and subsequent intramolecular cyclization. Although not specifically demonstrated for this compound, its structure is amenable to such transformations, potentially leading to novel fluorinated and phenylsulfanyl-substituted phthalide (B148349) derivatives. Similarly, condensation of related fluorinated phthalic anhydrides with arylamines is a known route to fluorophthalimides, which exhibit anticonvulsant activities. nih.gov
The strategic placement of functional groups on the this compound scaffold can enable various intramolecular cyclization pathways. For instance, derivatives of the benzoic acid can undergo cyclization to form chromane (B1220400) structures. mdpi.com Furthermore, cascade reactions involving intramolecular steps like the Prins cyclization followed by a Friedel-Crafts reaction can be envisioned for suitably modified derivatives, leading to complex polycyclic systems such as tetralins. beilstein-journals.org These pathways highlight the potential to convert the relatively simple benzoic acid core into intricate molecular architectures.
Cross-Coupling Reactions at Unsubstituted Aromatic Positions
Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The unsubstituted C-H bonds on the aromatic rings of this compound are potential sites for such transformations, primarily through directed C-H activation.
The carboxylic acid group can act as a directing group in palladium-catalyzed ortho-C-H activation, enabling the coupling of the C3 position with various partners. nih.gov Aryl-aryl coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce new aryl groups. dntb.gov.ua While traditionally requiring an organohalide, modern protocols allow for the direct C-H arylation of electron-deficient arenes. nih.gov Using aryltrifluoroborates or arylboronic acids as coupling partners in the presence of a palladium catalyst and an oxidant could potentially functionalize the C-H bonds of the fluorinated ring. researchgate.netsemanticscholar.org This approach would provide access to complex biaryl structures that are difficult to synthesize via other methods.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Site of Reaction | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Ligand, Base | C3 or C5 (via C-H activation) | nih.govdntb.gov.ua |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | C3 or C5 (via C-H activation) | semanticscholar.org |
Utilization as a Versatile Building Block in Complex Molecular Architectures
The diverse reactivity of this compound makes it a valuable and versatile building block for constructing complex molecules. Its multireactive nature is analogous to other substituted benzoic acids, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which has been successfully used as a starting material in heterocyclic oriented synthesis (HOS) to generate libraries of nitrogenous heterocycles. nih.gov
By leveraging the reactions described—derivatization of the carboxylic acid, electrophilic substitution on the aromatic ring, intramolecular cyclizations, and cross-coupling reactions—a vast chemical space becomes accessible. The phenylsulfanyl group itself can be oxidized to sulfoxide (B87167) or sulfone moieties, further increasing molecular diversity. The combination of these synthetic handles allows for the systematic construction of complex scaffolds relevant to medicinal chemistry and materials science. nih.govresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 2 Phenylsulfanyl Benzoic Acid
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides detailed insights into the molecule's conformation, as well as the nature of the intermolecular forces that govern its packing in the crystal lattice.
The molecular structure of 4-Fluoro-2-(phenylsulfanyl)benzoic acid is characterized by a significant degree of conformational flexibility, primarily concerning the relative orientation of the two aromatic rings and the carboxyl group. The key conformational descriptors are the dihedral angles between the planes of the fluorobenzoic acid ring and the phenylsulfanyl ring, and the twist of the carboxylic acid group relative to its attached benzene (B151609) ring.
Table 1: Representative Dihedral Angles in Related Benzoic Acid Derivatives This table presents data from analogous compounds to illustrate typical conformational features.
| Compound Name | Dihedral Angle Description | Angle (°) | Reference |
|---|---|---|---|
| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | Between the two benzene rings | 88.7 (2) | nih.gov |
| 4-Fluoro-2-(phenylamino)benzoic acid | Between the two aromatic rings (Molecule A) | 55.63 (5) | nih.govnih.gov |
| 4-Fluoro-2-(phenylamino)benzoic acid | Between the two aromatic rings (Molecule B) | 52.65 (5) | nih.govnih.gov |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Between the carboxyl group and the benzene ring | 20.2 (4) | nih.govelsevierpure.com |
The crystal packing of this compound is expected to be dominated by strong hydrogen bonds involving the carboxylic acid functional group. A common and highly stable motif for carboxylic acids is the formation of centrosymmetric inversion dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating an R₂²(8) graph-set motif. nih.gov This arrangement is a primary driver of the supramolecular assembly in many benzoic acid derivatives. nih.gov
In addition to these strong interactions, weaker intermolecular forces play a crucial role in consolidating the crystal structure. Given the presence of fluorine and multiple C-H bonds, weak C—H⋯F and C—H⋯O interactions are anticipated. nih.govnih.gov These interactions, while individually less energetic than classical hydrogen bonds, collectively contribute to the stability and density of the crystal packing. nih.govresearchgate.net
Table 2: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bonding | O-H (carboxyl) | O=C (carboxyl) | Forms characteristic centrosymmetric dimers, defining the primary structural motif. nih.gov |
| C-H...F Interactions | C-H (aromatic) | F | Weak interactions that help stabilize the three-dimensional packing arrangement. nih.gov |
| C-H...O Interactions | C-H (aromatic) | O=C (carboxyl) | Further consolidates the crystal lattice through weak hydrogen bonding. nih.gov |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in pharmaceutical and materials science, as different polymorphs can exhibit distinct physicochemical properties. rsc.orgmdpi.com Studies on analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have revealed the existence of multiple polymorphs and co-crystal salts. rsc.org
A systematic screening for polymorphism of this compound would involve crystallization experiments using a diverse range of solvents and techniques (e.g., slow evaporation, thermal methods). rsc.orgnih.gov Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, would also be explored using suitable co-formers. rsc.org Each resulting solid form would be characterized by methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy to identify unique crystalline phases. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, confirming the molecular structure and providing insights into its solution-state conformation.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings. The protons on the fluorobenzoic acid ring will exhibit splitting patterns influenced by both homo- and heteronuclear (H-F) coupling. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of their environment, with the carbonyl carbon of the acid group appearing at the lowest field.
The ¹⁹F NMR spectrum is a powerful probe due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity to the local electronic environment. nih.govbiophysics.org It is expected to show a single resonance for the fluorine atom on the benzoic acid ring, with its chemical shift providing a sensitive reporter on the molecular structure.
Table 3: Predicted NMR Chemical Shift Assignments (Illustrative) This table provides an illustrative prediction of NMR assignments based on general principles.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Illustrative) | Assignment |
|---|---|---|---|
| ¹H | 10.0 - 13.0 | br s | -COOH |
| ¹H | 7.0 - 8.2 | m | Aromatic protons |
| ¹³C | 165 - 175 | s | -C OOH |
| ¹³C | 160 - 165 | d (¹JCF) | C -F |
| ¹³C | 115 - 145 | m | Aromatic carbons |
| ¹⁹F | -100 to -120 | m | Ar-F |
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would be used to trace the connectivity of adjacent protons within the fluorobenzoic acid ring and separately within the phenylsulfanyl ring, allowing for the assignment of protons within each spin system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique provides an unambiguous assignment of protonated carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their through-bond connectivity. slideshare.net This experiment can provide valuable information about the preferred conformation of the molecule in solution by revealing through-space interactions between protons on the two different aromatic rings, which would be consistent with the twisted conformation observed in the solid state. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of novel compounds, providing highly accurate mass measurements that facilitate unambiguous elemental composition determination. For this compound (molecular formula: C₁₃H₉FO₂S), the theoretical exact mass can be calculated, serving as a benchmark for experimental verification. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield a measured mass with sub-parts-per-million (ppm) accuracy, confirming the compound's elemental formula.
Beyond accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern of this compound is predicted to follow logical pathways dictated by the stability of the resulting ions, influenced by its key functional groups: a carboxylic acid, a diaryl thioether linkage, and a fluorinated aromatic ring.
A plausible fragmentation pathway would initiate with the ionization of the molecule to form the molecular ion [M]⁺. Subsequent fragmentation is expected to involve:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.
Loss of a carboxyl group (•COOH or CO₂ + H•): Decarboxylation is another characteristic pathway for benzoic acid derivatives.
Cleavage of the Carbon-Sulfur bonds: The C-S bonds of the thioether linkage can undergo homolytic or heterolytic cleavage, leading to fragments corresponding to the fluorinated benzoic acid moiety and the phenylthio moiety.
Loss of carbon monoxide (CO): Acylium ions formed can further fragment by losing CO.
These predicted fragmentation patterns provide a structural fingerprint for the molecule.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Ion Formula | Description of Fragment Loss |
|---|---|---|
| 248.0304 | [C₁₃H₉FO₂S]⁺˙ | Molecular Ion [M]⁺˙ |
| 231.0278 | [C₁₃H₈FOS]⁺ | Loss of •OH from carboxylic acid |
| 203.0328 | [C₁₂H₈FS]⁺ | Loss of •COOH from molecular ion |
| 139.0144 | [C₇H₄FO]⁺ | Cleavage of C-S bond (fluorobenzoyl) |
| 109.0269 | [C₆H₅S]⁺ | Phenylthio cation |
Note: The m/z values are theoretical monoisotopic masses.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Key Expected Vibrational Modes:
O-H Stretch: The carboxylic acid O-H group will produce a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to extensive hydrogen bonding in the solid state or concentrated solutions. docbrown.info
C-H Aromatic Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C=O Carbonyl Stretch: A very strong and sharp absorption band characteristic of the carboxylic acid carbonyl group is predicted in the region of 1720-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding; dimerization in the solid state typically lowers this frequency. ias.ac.in
C=C Aromatic Skeletal Vibrations: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the two aromatic rings.
C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond of the carboxylic acid and the in-plane O-H bending are expected between 1440 cm⁻¹ and 1200 cm⁻¹.
C-F Stretch: A strong absorption band, characteristic of the C-F bond, is anticipated in the 1250-1100 cm⁻¹ region.
C-S Stretch: The thioether C-S stretching vibration is typically weaker and appears in the 710-570 cm⁻¹ range. mdpi.com
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region and are indicative of the substitution patterns on the aromatic rings.
Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C and C-S bonds, are expected to show strong signals in the Raman spectrum, whereas the highly polar C=O and O-H groups would be less intense compared to the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Broad | Weak |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Strong |
| 1720 - 1680 | C=O stretch (Carboxylic acid) | Strong | Medium |
| 1600 - 1450 | Aromatic C=C skeletal vibrations | Medium to Strong | Strong |
| 1440 - 1200 | C-O stretch / O-H in-plane bend | Medium | Weak |
| 1250 - 1100 | C-F stretch | Strong | Medium |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | Medium |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are synthesized)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral compounds—molecules that are non-superimposable on their mirror images (enantiomers).
This compound itself is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity, and techniques like CD spectroscopy are not applicable for its direct analysis.
However, chiroptical spectroscopy would become a critical analytical tool if chiral derivatives of this compound were to be synthesized. Chirality could be introduced into the molecule, for example, by synthesizing atropisomers through steric hindrance that restricts the free rotation around the C-S or C-C single bonds, or by attaching a chiral auxiliary to the carboxylic acid group.
Should a racemic mixture (a 1:1 mixture of both enantiomers) of a chiral derivative be synthesized, a subsequent chiral resolution or asymmetric synthesis would be required to obtain an enantiomerically enriched or pure sample. In this context, chiroptical spectroscopy would be essential for:
Confirming Chirality: The presence of a CD spectrum (non-zero Cotton effects) would confirm that the synthesized derivative is indeed chiral.
Determining Enantiomeric Excess (e.e.): The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the measured CD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantitatively determined.
Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the predominant enantiomer can often be assigned.
Based on currently available scientific literature, the synthesis of chiral derivatives of this compound has not been reported. Consequently, the application of chiroptical spectroscopy for enantiomeric excess determination remains a prospective analytical approach, contingent on the future synthesis of such chiral molecules.
Computational Chemistry and Theoretical Studies on 4 Fluoro 2 Phenylsulfanyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. core.ac.uk For 4-Fluoro-2-(phenylsulfanyl)benzoic acid, DFT calculations, typically using functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional structure. nih.gov
Geometry Optimization: The first step is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation (a true minimum on the potential energy surface). nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. The presence of the bulky phenylsulfanyl group at the ortho position to the carboxylic acid forces a significant twist between the two aromatic rings to minimize steric hindrance. The dihedral angle between the benzoic acid ring and the phenyl ring of the phenylsulfanyl group is a key parameter determined through optimization. Studies on structurally related thioether compounds show that C-S-C-C torsion angles tend to prefer a gauche orientation. mdpi.com
Electronic Structure and Energetics: Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) can be mapped. researchgate.net The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group through the sigma framework, while the sulfur atom of the phenylsulfanyl group can act as a pi-donor. acs.org These competing effects influence the electron distribution across the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Illustrative DFT-Calculated Geometrical Parameters: This table presents hypothetical but realistic data for the optimized geometry of this compound based on DFT calculations of similar molecules.
| Parameter | Value | Comment |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical for a C(sp²)-F bond. |
| C-S Bond Length | ~1.78 Å | Characteristic of an aryl thioether. |
| C=O Bond Length | ~1.22 Å | Standard for a carboxylic acid carbonyl. |
| C-O Bond Length | ~1.35 Å | Single bond in the carboxyl group. |
| Dihedral Angle (Ring 1 - S - Ring 2) | ~70-90° | Significant twist due to steric hindrance. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static, gas-phase picture of the lowest energy structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. ucl.ac.ukrsc.org
Conformational Landscapes: For a flexible molecule like this compound, which has several rotatable bonds (C-S, C-C, C-O), MD simulations can map out the accessible conformational landscape. mdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can identify various low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adopt different shapes to interact with biological targets or other molecules. The orientation of the carboxylic acid group relative to the phenylsulfanyl substituent and the twisting of the phenyl ring are key dynamic features.
Solvation Effects: MD simulations explicitly model solvent molecules (e.g., water, ethanol), providing a realistic view of how the solvent affects the solute's structure and dynamics. researchgate.net For this compound, the carboxylic acid group is capable of forming strong hydrogen bonds with protic solvents. acs.org MD simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed, and how water molecules mediate interactions between different parts of the solute. ucl.ac.uknih.gov These simulations often show that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond-accepting solvents, they interact more strongly with the solvent itself. acs.org
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Analysis of Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net For this compound, QSPR models could be developed to predict properties like acidity (pKa), solubility, or partitioning behavior for a series of its derivatives.
The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial atomic charges, dipole moment). nih.govresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the property of interest. acs.org
For example, a QSPR model for the pKa of benzoic acid derivatives might find that the acidity is strongly correlated with the partial charge on the carboxylic proton and the energy of the LUMO. researchgate.net Such models are highly valuable in medicinal chemistry and materials science for rapidly screening virtual libraries of compounds and prioritizing the synthesis of derivatives with desired properties, without the need to synthesize and test every compound. Studies on fluorinated compounds have used QSPR to model properties like fluorophilicity, highlighting the importance of descriptors related to size and hydrogen bonding. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govacs.org Predicting ¹⁹F NMR shifts is particularly useful due to their wide chemical shift range and high sensitivity to the local electronic environment. researchgate.netmdpi.com By comparing the calculated shifts with experimental data, one can confirm the regiochemistry of substituents. Linear scaling methods are often applied to computed shifts to correct for systematic errors and improve agreement with experimental values. nih.govacs.org
IR Spectroscopy: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations help in assigning the peaks in an experimental spectrum to specific molecular motions (e.g., C=O stretch, C-F stretch, O-H bend). researchgate.net For benzoic acid derivatives, the position of the carbonyl (C=O) stretching frequency is particularly sensitive to hydrogen bonding and electronic effects from ring substituents.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netacademie-sciences.fr It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic molecules like this one, the key transitions are typically π → π* excitations. researchgate.net TD-DFT can predict the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. rsc.orgrsc.org The predicted spectrum can help interpret the electronic structure and identify the molecular orbitals involved in the absorption of light.
Illustrative Predicted Spectroscopic Data: This table presents hypothetical but realistic spectroscopic parameters for this compound based on computational studies of similar molecules.
| Parameter | Predicted Value | Method |
|---|---|---|
| ¹⁹F Chemical Shift (δ) | -110 to -120 ppm | DFT/GIAO |
| ¹³C Chemical Shift (δ, C-F) | ~160-165 ppm (d, ¹JCF ≈ 250 Hz) | DFT/GIAO |
| IR Frequency (ν, C=O stretch) | ~1700-1730 cm⁻¹ (monomer) | DFT Frequency Calculation |
| UV-Vis λmax | ~240 nm, ~280 nm | TD-DFT |
Theoretical Investigations of Fluorine's Impact on Aromaticity and Reactivity
The substitution of a hydrogen atom with fluorine has profound and often non-intuitive effects on the properties of an aromatic ring.
Aromaticity: While fluorine is highly electronegative and withdraws electron density through the σ-bond framework, it also acts as a π-donor through its lone pairs. acs.org Theoretical studies using methods like Nucleus-Independent Chemical Shift (NICS) calculations have shown that fluorination can slightly decrease the magnetic criterion of aromaticity (the ring current). nih.govacs.org However, the donation of π-electrons can also lead to a stabilization of the ring and shorter C-C bond lengths within it. nih.gov This dual nature means that fluorine's impact is subtle; it can decrease the diatropic ring current while simultaneously increasing the π-density of the ring, which can enhance thermodynamic stability. acs.org
Reactivity: The fluorine atom significantly modulates the reactivity of the benzoic acid ring. Its strong inductive electron-withdrawing effect deactivates the ring toward electrophilic aromatic substitution. researchgate.net Conversely, this same effect stabilizes negative charge, making the ring more susceptible to nucleophilic aromatic substitution (S_NAr), especially at positions ortho and para to the fluorine atom. researchgate.net The phenylsulfanyl group, being an ortho-, para-director, will also influence the regioselectivity of substitution reactions. Computational studies can quantify these effects by modeling reaction intermediates and transition states. The presence of aromatic fluorine can also influence binding affinity in biological systems through non-covalent interactions, such as C-F···X contacts. nih.gov
Modeling of Reaction Transition States and Reaction Pathways
A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the structures and energies of short-lived transition states that are difficult or impossible to observe experimentally.
For this compound, a key reaction would be nucleophilic aromatic substitution (S_NAr), where the fluorine atom is displaced by a nucleophile. nih.gov Computational modeling can be used to investigate the mechanism of such a reaction. nih.gov DFT calculations can locate the transition state structure for the reaction and calculate the activation energy barrier (ΔG‡). acs.org This allows for the prediction of reaction rates and the assessment of how different nucleophiles or reaction conditions would affect the reaction's feasibility.
The calculations would likely investigate a stepwise mechanism involving the formation of a high-energy Meisenheimer complex, or a concerted mechanism where bond-breaking and bond-forming occur simultaneously. nih.govacs.org For fluoroarenes, the mechanism can depend on the substituents present and the nature of the nucleophile. researchgate.net By mapping the minimum energy path from reactants to products, these models provide a detailed, dynamic picture of the chemical transformation.
Catalytic Transformations and Method Development Involving 4 Fluoro 2 Phenylsulfanyl Benzoic Acid
Metal-Catalyzed C-H Activation and Functionalization Strategies
Metal-catalyzed C-H activation is a transformative approach for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often guided by a directing group within the substrate. In the case of 4-Fluoro-2-(phenylsulfanyl)benzoic acid, both the carboxylic acid and the phenylsulfanyl moieties can potentially serve as directing groups to control the regioselectivity of these transformations.
The carboxylic acid group is a well-established directing group for ortho-C-H functionalization of benzoic acids. rsc.orgresearchgate.net Transition metals such as palladium and rhodium can coordinate to the carboxylate, facilitating the activation of the C-H bond at the ortho position to form a metallacyclic intermediate. This strategy has been widely used for various transformations, including arylation, olefination, and acetoxylation of benzoic acid derivatives. nih.gov For this compound, the carboxylic acid group would be expected to direct functionalization to the C3 position.
The thioether group can also act as a directing group in C-H activation. nih.gov Palladium-catalyzed reactions, for instance, have utilized thioethers to direct the functionalization of adjacent C-H bonds. princeton.edu In the context of this compound, the sulfur atom of the phenylsulfanyl group could direct the activation of the C3-H of the benzoic acid ring or a C-H bond on the phenyl ring of the phenylsulfanyl group. The presence of two potential directing groups, the carboxylic acid and the phenylsulfanyl group, introduces a competitive scenario where the regioselectivity of the C-H activation would depend on the specific metal catalyst, ligands, and reaction conditions employed.
While extensive research has been conducted on C-H activation of benzoic acids in general, specific studies detailing the metal-catalyzed C-H activation and functionalization of this compound are not extensively documented in the current scientific literature. The development of such strategies would be valuable for the selective synthesis of novel derivatives of this compound.
Organocatalytic Applications in Asymmetric Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. scienceopen.com This approach avoids the use of often toxic and expensive metal catalysts. Chiral organocatalysts can be employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, to generate enantiomerically enriched products. rsc.org
In the context of this compound, its carboxylic acid moiety could potentially be utilized in organocatalytic reactions. For instance, it could be a substrate in transformations where a chiral organocatalyst activates a reaction partner for an enantioselective reaction with the benzoic acid derivative. However, a review of the current literature does not reveal specific studies on the application of this compound in organocatalytic asymmetric transformations. The development of such methodologies could provide access to chiral derivatives with potential applications in medicinal chemistry.
Photochemical and Electrochemical Approaches for Novel Reactivity
Photochemical and electrochemical methods offer unique pathways for chemical transformations by utilizing light or electricity, respectively, to generate highly reactive intermediates. nih.govnih.gov Photoredox catalysis, for example, has emerged as a powerful tool for a wide range of organic reactions, including C-H functionalization. nih.gov Similarly, electrosynthesis provides a green and often highly selective alternative to traditional chemical methods. rsc.org
The application of photochemical or electrochemical approaches to this compound could lead to novel reactivity patterns. For instance, photoredox catalysis could potentially be used to generate radical intermediates from the carboxylic acid or the thioether moiety, which could then undergo further reactions. Electrochemical methods might be employed for the oxidative or reductive functionalization of the aromatic rings. At present, there is a lack of specific research in the scientific literature detailing the use of photochemical or electrochemical methods for the catalytic transformation of this compound.
Development of New Catalytic Systems for Selective Modifications of the Compound
The development of new catalytic systems is crucial for achieving high selectivity and efficiency in chemical transformations. This includes the design of new ligands for metal catalysts, the discovery of novel organocatalysts, and the application of innovative catalytic concepts. nih.gov For a molecule like this compound, with multiple potential reaction sites, the development of highly selective catalysts is particularly important.
New catalytic systems could be designed to selectively target a specific C-H bond for functionalization, or to enable transformations that are not possible with existing catalysts. For example, a catalyst could be developed to favor functionalization directed by the thioether group over the carboxylic acid group, or vice versa. The design of such catalysts would require a deep understanding of the reaction mechanisms and the factors that control selectivity. Currently, there are no specific reports in the literature on the development of new catalytic systems tailored for the selective modification of this compound.
Role of Directing Groups in Regioselective Catalysis
The concept of directing groups is central to achieving regioselectivity in catalytic C-H functionalization reactions. rsc.orgnih.gov As discussed in section 7.1, both the carboxylic acid and the phenylsulfanyl groups in this compound can act as directing groups.
The carboxylic acid group typically directs functionalization to the ortho C-H bond through the formation of a stable five-membered metallacycle intermediate. researchgate.net This is a well-established and reliable strategy for the selective functionalization of benzoic acids.
The thioether group can also direct C-H activation, although it is generally considered a weaker directing group than a carboxylic acid. The sulfur atom can coordinate to the metal center, bringing it into proximity with a nearby C-H bond. In some cases, the thioether can act as a ligand that promotes the catalytic activity. princeton.edu
The interplay between these two directing groups in this compound would be a key factor in determining the outcome of a catalytic reaction. The choice of metal catalyst, ligands, and reaction conditions would likely influence which directing group dominates, thereby controlling the regioselectivity of the functionalization. A systematic study of these factors would be necessary to fully understand and exploit the directing group effects in this molecule.
Green Chemistry Principles in the Synthesis and Application of 4 Fluoro 2 Phenylsulfanyl Benzoic Acid
Implementation of Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal reaction would have a 100% atom economy. Ullmann-type coupling reactions, a common method for synthesizing aryl thioethers, typically exhibit less-than-ideal atom economy due to the use of stoichiometric bases and the generation of inorganic salt byproducts. wikipedia.orgorganic-chemistry.org
A representative synthesis for 4-Fluoro-2-(phenylsulfanyl)benzoic acid involves the copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with thiophenol.
Reaction Scheme: C₇H₄BrFO₂ + C₆H₆S + K₂CO₃ --(Cu Catalyst)--> C₁₃H₉FO₂S + KBr + KHCO₃
The calculation of atom economy for this process highlights the inherent waste.
Table 8.1.1: Theoretical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Weight (g/mol) | Product | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Bromo-4-fluorobenzoic acid | 219.01 | This compound | 248.27 |
| Thiophenol | 110.18 | ||
| Potassium Carbonate (Base) | 138.21 | ||
| Total Reactant Mass | 467.40 | Total Product Mass | 248.27 |
| Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 = (248.27 / 467.40) x 100 ≈ 53.1% |
This calculation demonstrates that nearly half of the atomic material from the reactants ends up as waste, primarily potassium bromide and potassium bicarbonate. Waste minimization strategies focus on reducing or eliminating this byproduct generation. One approach is the development of catalytic systems that can operate with milder bases or in the absence of a stoichiometric base. Furthermore, minimizing waste involves the careful selection of solvents that can be easily recovered and reused, and the use of recyclable catalysts to prevent metal contamination in waste streams. rsc.orgresearchgate.net
Development of Solvent-Free and Aqueous Reaction Conditions
Traditional Ullmann-type reactions often require high-boiling, polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene, which pose significant environmental and health risks. wikipedia.org A key goal of green chemistry is to replace such hazardous solvents with benign alternatives or to eliminate their use entirely.
Solvent-Free Synthesis: Research into the synthesis of diaryl thioethers has demonstrated the feasibility of solvent-free conditions. One innovative approach utilizes ionic liquids, such as 1,8-diazabicyclo researchgate.netjsynthchem.comundec-7-enium acetate (B1210297) ([DBUH][OAc]), which can function as both the catalyst and the reaction medium. rsc.orgrsc.org This methodology allows for the efficient coupling of aryl halides with a sulfur source under mild conditions, and the product can be easily separated, allowing the ionic liquid to be reused. rsc.org Other methods report simple, solvent-free synthesis of thioesters using recyclable heterogeneous catalysts like FeCl₃ at room temperature. tudelft.nl These solvent-free approaches significantly reduce volatile organic compound (VOC) emissions and simplify product purification.
Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have poor solubility in water, modern catalytic systems can overcome this limitation. For Ullmann-type reactions, the use of biomass-derived furfuryl alcohol mixed with water to form an azeotrope has been reported as an effective and recoverable reaction medium. rsc.org This system demonstrates that even traditionally non-aqueous reactions can be adapted to greener solvent systems, minimizing waste and reliance on petroleum-based solvents. rsc.org
Utilization of Renewable Reagents and Sustainable Feedstocks
The majority of starting materials in the chemical industry are derived from finite petrochemical feedstocks. A central aim of green chemistry is to shift towards the use of renewable resources, such as biomass. While a direct biosynthetic route to this compound has not been established, a green approach would involve sourcing its key precursors from renewable feedstocks.
Benzoic Acid Moiety: The synthesis of aromatic acids from renewable resources is an active area of research. For example, microbial synthesis has been used to produce 4-hydroxybenzoic acid (4HBA) and benzoic acid from biobased L-tyrosine and L-phenylalanine, respectively, using whole-cell biocatalysis with engineered E. coli. nih.govnih.gov Such biotechnological routes offer a potential future pathway to produce functionalized benzoic acids from renewable sugars or amino acids, avoiding the use of petroleum-derived benzene (B151609) or toluene (B28343). nih.gov
Thiophenol Moiety: Thiophenol is typically manufactured from petroleum-derived chlorobenzene. wikipedia.org A greener alternative could start from phenol, which can be obtained from lignin, a major component of plant biomass. abiosus.org The Newman–Kwart rearrangement provides a chemical pathway to convert phenols into the desired thiophenols. wikipedia.org This strategy connects a waste biomass component (lignin) to a valuable chemical intermediate, reducing dependence on fossil fuels.
Energy Efficiency and Process Intensification in Reaction Design
Chemical processes should be designed to minimize energy requirements, as energy consumption has both environmental and economic impacts. Traditional syntheses of diaryl thioethers often require prolonged heating at high temperatures (exceeding 150-200 °C) to drive the reaction to completion, resulting in significant energy usage. wikipedia.orgthermofisher.com
Alternative Energy Sources: Microwave-assisted synthesis is another technique for improving energy efficiency. Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes compared to conventional oil-bath heating. acs.org This acceleration can lower the total energy consumed per mole of product, making it a more sustainable option for reactions like the Ullmann condensation.
Design for Safer Solvents and Auxiliaries
The use of auxiliary substances like solvents and separation agents should be made unnecessary or innocuous. As mentioned, the synthesis of aryl thioethers often employs hazardous solvents. The selection of safer alternatives is critical for greening the synthesis of this compound.
Solvent selection guides, developed by pharmaceutical companies and academic groups, classify common solvents based on their safety (health, flammability), environmental impact, and processing properties. Solvents like DMF, NMP, and 1,4-dioxane (B91453) are often categorized as "undesirable" or "hazardous." In contrast, greener alternatives are promoted. acs.org
Table 8.5.1: Comparison of Traditional and Greener Solvents for C-S Coupling Reactions
| Solvent | Boiling Point (°C) | Source | Key Hazards/Concerns |
|---|---|---|---|
| Traditional Solvents | |||
| Dimethylformamide (DMF) | 153 | Petrochemical | Reproductive toxicity, hepatotoxicity |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Petrochemical | Reproductive toxicity, developmental toxicity |
| 1,4-Dioxane | 101 | Petrochemical | Probable human carcinogen, peroxide formation |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (corncobs, bagasse) | Lower peroxide formation than THF, renewable source. sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical | Resists peroxide formation, low water miscibility aids recovery. sigmaaldrich.com |
| Water | 100 | Natural | Non-toxic, non-flammable, but substrate solubility can be a challenge. |
| Furfuryl Alcohol | 170 | Renewable (biomass) | Can be used in an azeotropic mixture with water for easy recovery. rsc.org |
By replacing solvents like DMF with options such as 2-MeTHF or CPME, chemists can significantly reduce the health and environmental risks associated with the synthesis. sigmaaldrich.com
Catalyst Recycling and Immobilization for Sustainable Processes
Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones. The copper catalysts used in Ullmann-type reactions, while effective, are often used in a homogeneous form, making their separation from the product mixture difficult. organic-chemistry.org This can lead to product contamination with residual metal and the loss of the expensive catalyst into waste streams.
To address this, significant research has focused on the development of heterogeneous, recyclable catalysts. The strategy of immobilization—anchoring the active catalytic species to a solid support—is particularly promising.
Magnetic Nanoparticles: One approach involves immobilizing copper(I) iodide (CuI) nanoparticles onto magnetic iron oxide (Fe₃O₄) nanoparticles. jsynthchem.com This creates a "magnetically recoverable catalyst" that can be easily removed from the reaction vessel at the end of the reaction using an external magnet. The separated catalyst can then be washed and reused for multiple reaction cycles with minimal loss of activity. researchgate.net
Silica (B1680970) Supports: Another effective method is the heterogenization of a copper(I) catalyst onto a structured silica support, such as SBA-15, functionalized with a ligand like L-proline. rsc.org Such catalysts have demonstrated high efficiency and can be recovered by simple centrifugation and reused for more than seven cycles without a significant drop in performance. rsc.org
Molecular Recognition Studies of 4 Fluoro 2 Phenylsulfanyl Benzoic Acid and Its Derivatives
Investigation of Host-Guest Interactions with Designed Receptors
While specific host-guest studies involving 4-Fluoro-2-(phenylsulfanyl)benzoic acid are not extensively documented in peer-reviewed literature, the molecule's structural features provide a basis for predicting its interaction with designed receptors. The primary site for molecular recognition is the carboxylic acid group, a common functional group in both synthetic and biological chemistry that is a focal point for the development of synthetic receptors. ijacskros.com The binding of carboxylic acids is a significant area of research in molecular recognition, aiming to mimic various biological events. ijacskros.com
Supramolecular Assembly and Self-Complementary Interactions
The structure of this compound contains functional groups that are known to direct supramolecular self-assembly. The carboxylic acid moiety is a classic functional group for forming robust, self-complementary hydrogen-bonded dimers. This dimerization is a primary driver in the assembly of benzoic acid and its derivatives. nih.gov
Characterization of Dimerization and Higher-Order Aggregate Formation in Solution and Solid State
In the solid state, benzoic acids and their derivatives predominantly form cyclic dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This dimerization is a highly predictable and stable motif. Crystal structure analyses of analogous compounds provide strong evidence for this behavior. For example, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid crystallizes to form inversion dimers linked by pairs of O-H···O hydrogen bonds, creating characteristic R²₂(8) graph-set motifs. nih.gov Similarly, the crystal structure of 2-(isopropylthio)benzoic acid reveals a cyclic dimer formed via a single, ordered hydrogen bond about a center of symmetry, also described by an R²₂(8) graph-set descriptor. nih.gov Given these examples, it is highly probable that this compound also forms such centrosymmetric dimers in the solid state.
In solution, the extent of dimerization is highly dependent on the nature of the solvent. ucl.ac.uknih.gov In apolar solvents or those with low hydrogen bond acceptor propensity, benzoic acid derivatives typically exist as hydrogen-bonded dimers. ucl.ac.uk However, in polar or hydrogen-bond-accepting solvents, the formation of these dimers is often inhibited because the solvent molecules interact directly with the carboxylic acid groups. ucl.ac.uknih.gov This competition from solvent molecules can lead to a shift in equilibrium towards the monomeric form or the formation of other types of associates, such as those stabilized by π–π stacking. ucl.ac.uk The dimerization process is also influenced by temperature, with an increased tendency for dimers to dissociate at elevated temperatures. nih.gov
Implications for Molecular Imprinting and Selective Binding Applications
The structural and functional characteristics of 2-(arylthio)benzoic acid derivatives suggest their potential as lead compounds for selective binding applications. Research has demonstrated that compounds with this scaffold can act as potent inhibitors for specific enzymes, such as the fat mass and obesity-associated protein (FTO), indicating a capacity for selective recognition of biological macromolecules. researchgate.net The development of inhibitors based on the 2-(arylthio)benzoic acid core highlights its utility as a new lead compound for therapeutic applications. researchgate.net
This capacity for selective binding also implies potential for use in molecular imprinting. Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. The functional groups of this compound—the carboxylic acid for ionic or hydrogen bonding interactions, and the aromatic rings for π-stacking—make it a suitable template molecule. An imprinted polymer would be created by polymerizing functional monomers around the template molecule. After removal of the template, a cavity remains that is complementary in shape and functionality, allowing for the selective rebinding of this compound or closely related structures. The recognition and detection of dicarboxylic acids and their derivatives using small molecule receptors is a significant area of research with applications in medical diagnostics and environmental monitoring, further underscoring the relevance of developing selective binding agents for such compounds. rsc.org
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The molecular recognition and supramolecular assembly of this compound are governed by a variety of non-covalent interactions.
Hydrogen Bonding: The most significant non-covalent interaction is the hydrogen bond formed by the carboxylic acid group. As discussed, this leads to the formation of highly stable cyclic dimers through O-H···O interactions, a common feature in the crystal structures of carboxylic acids. nih.govnih.gov This interaction is the primary driving force for dimerization in both the solid state and in non-polar solvents. ucl.ac.uk
Halogen Bonding: The role of the fluorine atom in non-covalent interactions is complex. Fluorine is highly electronegative and has low polarizability, making it a very weak halogen bond donor. researchgate.net It typically acts as a halogen bond donor only when attached to a strongly electron-withdrawing group. researchgate.netnih.gov More commonly, fluorine participates in other, weaker interactions. Analysis of the crystallographic environment of fluorinated carboxylic acids reveals the presence of C-H···F contacts. rsc.org While a classic σ-hole-mediated halogen bond is unlikely for a C-F bond, attractive dispersion forces can overcome electrostatic repulsion, leading to directional C-F···F contacts that are similar in nature to halogen bonds. nih.gov
Other Interactions: The thioether linkage introduces the possibility of other weak interactions. Non-covalent S···O interactions have been shown to act as conformational control elements in certain molecular scaffolds. rsc.org Additionally, weak C-H···O and C-H···π interactions are often observed in the crystal packing of related aromatic compounds, contributing to the formation of three-dimensional networks. researchgate.net
Role and Applications of 4 Fluoro 2 Phenylsulfanyl Benzoic Acid in Advanced Chemical Research
Development as a Chemical Probe for Elucidating Fundamental Biological Processes
While extensive research has been conducted on various benzoic acid derivatives, specific studies detailing the use of 4-Fluoro-2-(phenylsulfanyl)benzoic acid as a chemical probe are not widely documented in publicly available literature. However, its structural features suggest a potential for such applications. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The design of these probes often incorporates specific functionalities to enhance binding affinity, selectivity, and reporting capabilities.
The structure of this compound contains a carboxylic acid group, a thioether linkage, and a fluorine atom, each of which could contribute to its potential as a chemical probe. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions with biological targets. The lipophilic nature of the phenylsulfanyl group can facilitate passage through cell membranes and interaction with hydrophobic pockets in proteins.
Table 1: Potential Interactions of Functional Groups in this compound with Biological Targets
| Functional Group | Potential Interaction Type | Biological Target Moiety |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding, Electrostatic | Amino acid residues (e.g., Lysine, Arginine) |
| Phenylsulfanyl | Hydrophobic, van der Waals | Hydrophobic pockets in proteins |
Application in the Design and Synthesis of Advanced Materials with Tunable Properties
Fluorinated polymers, including poly(aryl thioethers), are known for their exceptional properties such as high thermal stability, chemical resistance, and hydrophobicity. nih.govelsevierpure.comresearchgate.net These characteristics make them valuable in a range of applications, from high-performance coatings to advanced electronics. This compound, with its fluorinated aromatic ring and thioether linkage, represents a potential monomer for the synthesis of such advanced materials.
The incorporation of fluorine atoms into the polymer backbone can significantly influence the material's properties. The strong carbon-fluorine bond contributes to thermal and chemical stability. The low polarizability of the C-F bond often leads to materials with low surface energy, resulting in hydrophobic and oleophobic properties.
The synthesis of fluorinated poly(aryl thioethers) can be achieved through nucleophilic aromatic substitution reactions. nih.govresearchgate.net In this context, a di-functionalized monomer derived from this compound could be polymerized with a suitable co-monomer. The specific arrangement of the functional groups on the benzoic acid ring would influence the resulting polymer's architecture and, consequently, its macroscopic properties. By systematically modifying the chemical structure of the monomer, it is theoretically possible to tune the properties of the resulting polymer, such as its solubility, melting point, and mechanical strength.
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Influencing Structural Feature | Potential Application |
|---|---|---|
| Thermal Stability | C-F and C-S bonds | High-temperature resistant materials |
| Chemical Resistance | Fluorinated backbone | Protective coatings |
| Hydrophobicity | Low surface energy from fluorine | Water-repellent surfaces |
Utilization as a Reagent in Analytical Chemistry Method Development
The fluorine atom in this compound makes it a potentially valuable reagent in the development of new analytical methods, particularly those utilizing ¹⁹F NMR spectroscopy. rsc.orgwikipedia.orgthermofisher.comrsc.orgnih.gov ¹⁹F NMR offers several advantages over traditional ¹H NMR, including a wider range of chemical shifts, which reduces the likelihood of signal overlap, and the absence of background signals in most biological and environmental samples. wikipedia.orgthermofisher.com
This compound could be used as a derivatizing agent to introduce a fluorine tag onto other molecules of interest that lack a suitable NMR-active nucleus. By reacting the carboxylic acid group with a hydroxyl or amine group on an analyte, a stable covalent bond is formed, and the fluorine atom can then be used as a sensitive probe for quantification and structural analysis by ¹⁹F NMR.
Furthermore, the compound itself could serve as an internal standard in ¹⁹F NMR-based assays due to its distinct chemical shift, which would likely be well-separated from the signals of other fluorinated compounds. The development of such methods would require careful validation to ensure the accuracy and reproducibility of the results.
Production of High-Purity Chemical Standards for Research
The availability of high-purity chemical standards is essential for accurate and reproducible scientific research. The synthesis of this compound can likely be achieved through established methods for the formation of aryl thioethers, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.orgnih.govresearchgate.netbohrium.comorganic-chemistry.orgchemrxiv.org For instance, the reaction of a 2-halobenzoic acid derivative, such as 2-bromo-4-fluorobenzoic acid, with thiophenol in the presence of a copper catalyst could yield the desired product. nih.govwikipedia.org
Following the synthesis, purification to a high degree is critical for its use as a research standard. Standard techniques for the purification of crystalline organic acids are applicable. reachemchemicals.comgoogle.combyjus.comgoogle.com Recrystallization is a common method, where the crude product is dissolved in a suitable hot solvent and allowed to slowly cool, leading to the formation of pure crystals while impurities remain in the solution. reachemchemicals.combyjus.com The choice of solvent is crucial for effective purification. Column chromatography, using a stationary phase such as silica (B1680970) gel, can also be employed to separate the target compound from byproducts and unreacted starting materials. byjus.com
The purity of the final product would be assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods such as NMR and Mass Spectrometry.
Table 3: Common Purification and Analytical Techniques for Organic Acids
| Technique | Purpose |
|---|---|
| Recrystallization | Primary purification of crystalline solids |
| Column Chromatography | Separation of compounds based on polarity |
| HPLC | Purity assessment and quantification |
| Melting Point | Indicator of purity |
| NMR Spectroscopy | Structural elucidation and purity confirmation |
Future Research Directions and Emerging Challenges for 4 Fluoro 2 Phenylsulfanyl Benzoic Acid
Exploration of Unconventional Synthetic Pathways and Novel Catalytic Systems
The synthesis of diaryl thioethers, including 4-Fluoro-2-(phenylsulfanyl)benzoic acid, traditionally relies on metal-catalyzed cross-coupling reactions. A primary starting point for its synthesis could involve the coupling of 2-bromo-4-fluorobenzoic acid with thiophenol. Future research should aim to move beyond conventional methods to explore more efficient and sustainable synthetic routes.
Unconventional Synthetic Approaches:
C-H Activation/Functionalization: Direct C-H thiolation of 4-fluorobenzoic acid would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like halogenated benzoic acids. Research in this area would focus on developing selective catalysts that can activate the C-H bond at the ortho-position to the carboxylic acid group without reacting with the more electron-rich positions.
Photoredox Catalysis: Light-mediated reactions could offer mild and environmentally friendly alternatives to traditional thermal methods. Investigating photoredox-catalyzed couplings of thiols with fluorinated benzoic acid derivatives could lead to novel synthetic pathways with unique reactivity and selectivity.
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for forming C-S bonds. The development of an electrochemical method for the synthesis of this compound could offer significant advantages in terms of sustainability and process safety.
Novel Catalytic Systems: The advancement of synthetic pathways is intrinsically linked to the discovery of new catalysts.
| Catalyst Type | Research Focus | Potential Advantages |
| Copper-based Catalysts | Developing low-cost, ligand-supported copper catalysts for Ullmann-type C-S coupling reactions. | Cost-effective, lower toxicity compared to palladium. |
| Palladium-based Catalysts | Designing highly active palladium catalysts with specialized ligands for Buchwald-Hartwig amination-type C-S coupling. | High efficiency and broad substrate scope. |
| Nickel-based Catalysts | Exploring nickel catalysis as a more economical alternative to palladium for cross-coupling reactions. | Lower cost, potential for unique reactivity. |
| Metal-Free Catalysts | Investigating organocatalysts or transition-metal-free systems for C-S bond formation to avoid metal contamination in the final product. | Avoids metal contamination, potentially more sustainable. |
Deepening Mechanistic Understanding for Precise Reaction Control
To optimize existing synthetic methods and rationally design new ones, a thorough understanding of the reaction mechanisms is crucial. Future research should employ a combination of experimental and computational techniques to elucidate the intricate steps involved in the synthesis of this compound.
Key areas for mechanistic investigation include:
Kinetic Studies: Performing detailed kinetic analysis of catalytic reactions to determine reaction orders, rate constants, and activation energies. This data is fundamental to understanding the rate-determining step and identifying potential catalyst deactivation pathways.
Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as FT-IR and NMR, to monitor the reaction in real-time. This can help identify key intermediates and transition states in the catalytic cycle.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the effect of ligand and substrate modifications on reaction outcomes.
A deeper mechanistic insight will enable researchers to fine-tune reaction conditions for improved yield, purity, and selectivity, as well as to troubleshoot issues such as side-product formation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes and automated platforms offers numerous advantages for the synthesis of fine chemicals like this compound.
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. For the synthesis of this compound, flow chemistry could offer:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient management of reaction temperature, which is critical for controlling selectivity in exothermic coupling reactions.
Enhanced Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents and intermediates.
Automated Synthesis Platforms: Automated systems can accelerate the discovery and optimization of reaction conditions by performing a large number of experiments in a high-throughput manner. The integration of automated platforms for the synthesis of this compound would enable:
Rapid Reaction Optimization: Automated reactors can systematically vary parameters such as catalyst, ligand, solvent, temperature, and stoichiometry to quickly identify the optimal conditions for the desired C-S coupling reaction.
High-Throughput Library Synthesis: Once an optimal protocol is established, automated platforms can be used to synthesize a library of related diaryl thioether derivatives for structure-activity relationship (SAR) studies.
Data-Driven Synthesis: The large datasets generated by automated platforms can be used to train machine learning algorithms to predict reaction outcomes and propose novel reaction conditions, accelerating the pace of discovery.
Interdisciplinary Applications in Materials Science and Chemical Biology (as a research tool)
While the primary focus is on the synthesis of this compound, its potential applications as a research tool in other scientific disciplines should not be overlooked.
Materials Science: The rigid, aromatic structure of this compound makes it a potential building block for novel organic materials. Future research could explore its incorporation into:
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can serve as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.
Conducting Polymers: The thioether linkage can be oxidized to create conjugated systems, suggesting that polymers incorporating this moiety might exhibit interesting electronic properties.
Fluorescent Sensors: The fluorinated aromatic rings could be functionalized to create fluorescent molecules that can act as sensors for specific analytes.
Chemical Biology: In chemical biology, this compound could serve as a scaffold for the development of new research tools:
Enzyme Inhibitors: The diaryl thioether motif is present in a number of biologically active molecules. This compound could be used as a starting point for the synthesis of inhibitors for enzymes such as kinases or proteases.
Molecular Probes: The fluorine atom can be replaced with a radioactive isotope (e.g., ¹⁸F) for use in positron emission tomography (PET) imaging. The molecule could be further functionalized to target specific biological macromolecules.
Fragment-Based Drug Discovery: As a small, well-defined chemical entity, it could be used in fragment-based screening campaigns to identify new starting points for drug discovery programs.
Addressing Scalability and Economic Viability of Synthetic Methods in Academic Contexts
For this compound to become a readily accessible building block for the broader research community, the scalability and economic viability of its synthesis must be addressed within the context of academic laboratories.
Scalability Challenges:
Catalyst Loading: High catalyst loadings, often required in initial discovery phases, can become prohibitively expensive on a larger scale. Research should focus on developing more active catalysts that can be used at lower loadings.
Purification: Chromatographic purification, while common in academic labs, is often not practical for multi-gram scale synthesis. The development of synthetic methods that yield the product in high purity, allowing for purification by crystallization or extraction, is highly desirable.
Reagent Cost: The cost of starting materials, particularly specialized ligands and reagents, can be a significant barrier. The exploration of synthetic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
